molecular formula C16H13ClO2 B2926851 (2E)-1-(2-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one CAS No. 1032917-58-0

(2E)-1-(2-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2926851
CAS No.: 1032917-58-0
M. Wt: 272.73
InChI Key: JGUQGCUHFZPJIU-UHFFFAOYSA-N
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Description

(2E)-1-(2-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H13ClO2 and its molecular weight is 272.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing compounds structurally similar to (2E)-1-(2-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, employing techniques like FT-IR, UV-visible, NMR, and X-ray diffraction. For instance, studies have detailed the synthesis, spectroscopic characterization, and crystal structure elucidation of related chalcone derivatives, highlighting their crystallization in various crystal systems and the agreement between theoretical and experimental data regarding molecular geometry and vibrational frequencies (Sadgir et al., 2020).

Antimicrobial Properties

Some derivatives have been evaluated for antimicrobial activity, showing moderate effectiveness against selected pathogens. The exploration of these properties is crucial for understanding the potential biomedical applications of such compounds (Sadgir et al., 2020).

Optical and Electronic Properties

Research has also delved into the optical and electronic properties of related chalcone derivatives. Studies on optical nonlinearity suggest that these compounds exhibit significant nonlinear refractive indices, indicating their potential for applications in optical limiting. Theoretical calculations, including DFT/B3LYP methods, have been used to understand their molecular geometry, vibrational frequencies, and electronic properties, such as HOMO-LUMO analysis and molecular electrostatic potential (MEP) surfaces (Shetty et al., 2017).

Molecular Docking and Quantum Chemical Calculations

Further studies involve molecular docking and quantum chemical calculations to explore the bioactive potential and chemical reactivity of these compounds. Such research provides insights into their interaction with biological proteins and potential applications in drug design and development (Viji et al., 2020).

Properties

IUPAC Name

(E)-1-(2-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-11H,1H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUQGCUHFZPJIU-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.